![molecular formula C5H16N2O3Si B7823775 (3-((2-Aminoethyl)amino)propyl)silanetriol CAS No. 68400-09-9](/img/structure/B7823775.png)
(3-((2-Aminoethyl)amino)propyl)silanetriol
Overview
Description
“(3-((2-Aminoethyl)amino)propyl)silanetriol” is a chemical compound with the molecular formula C5H16N2O3Si . It has a molecular weight of 180.28 g/mol.
Molecular Structure Analysis
The molecular structure of “(3-((2-Aminoethyl)amino)propyl)silanetriol” consists of a silicon atom bonded to three hydroxyl groups and a propyl group. The propyl group is further substituted with an aminoethylamino group .Physical And Chemical Properties Analysis
“(3-((2-Aminoethyl)amino)propyl)silanetriol” is a liquid at room temperature . It has a refractive index of 1.444 . The boiling point is 146 °C at 15 mmHg , and the density is 1.028 g/mL at 25 °C .Scientific Research Applications
Building Blocks in Materials Science
The chemistry of silanols and related amino-silanes, such as (3-((2-Aminoethyl)amino)propyl)silanetriol, is integral in materials science. They serve as building blocks for creating three-dimensional metallasiloxanes and iminosilicates. These compounds have shown promise in generating novel structural features when combined with various metals like aluminum, gallium, indium, titanium, and others. Additionally, they have potential applications in the preparation of supramolecular cage structures and synthetic zeolites under mild conditions (Murugavel, Bhattacharjee, & Roesky, 1999).
Surface Modification and Stability
A key application of (3-((2-Aminoethyl)amino)propyl)silanetriol is in the preparation of hydrolytically stable amine-functionalized silica substrates. This process involves categorizing silanes based on their intramolecular coordinating ability and applying them to create stable surfaces for various applications, including adsorption and extraction processes (Zhu, Lerum, & Chen, 2012).
Enhancement of Epoxy Resins
This compound has been utilized in enhancing the properties of epoxy resins. Silane coupling agents derived from (3-((2-Aminoethyl)amino)propyl)silanetriol have been used to develop high-performance advanced composites, improving properties such as glass transition temperature, thermal stability, and crosslinking density (Alagar, Kumar, Prabu, & Rajendran, 2004).
Nanoparticle Functionalization and Conjugation
Functionalization of nanoparticles, such as detonation nanodiamonds, with silanes including (3-((2-Aminoethyl)amino)propyl)silanetriol is another application. This approach improves dispersion, solubility, and subsequent bioconjugation capabilities, opening doors for various biological applications (Edgington et al., 2018).
Hydrolysis and Condensation Studies
Studies on the hydrolysis and condensation of (3-((2-Aminoethyl)amino)propyl)silanetriol provide insight into its behavior in different solvent conditions, crucial for understanding its reactivity and stability in various applications (Rubio, Mazo, Martín-Ilana, & Tamayo, 2017).
Nanocomposite Development
Its use in the development of nanocomposites, particularly in enhancing the mechanical properties and corrosion resistance of various substrates, is significant. This includes its role in modifying nanoparticles to improve compatibility with polyurethane coatings (Palimi, Rostami, Mahdavian, & Ramezanzadeh, 2014).
properties
IUPAC Name |
N'-(3-trihydroxysilylpropyl)ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H16N2O3Si/c6-2-4-7-3-1-5-11(8,9)10/h7-10H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHNSPNFZFBEQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)C[Si](O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16N2O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68400-09-9 | |
Details | Compound: Silanetriol, [3-[(2-aminoethyl)amino]propyl]-, homopolymer | |
Record name | Silanetriol, [3-[(2-aminoethyl)amino]propyl]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68400-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10987974 | |
Record name | {3-[(2-Aminoethyl)amino]propyl}silanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10987974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Aminoethyl)amino)propyl)silanetriol | |
CAS RN |
68400-08-8, 68400-09-9 | |
Record name | 1-[3-[(2-Aminoethyl)amino]propyl]silanetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68400-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-((2-Aminoethyl)amino)propyl)silanetriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068400088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanetriol, [3-[(2-aminoethyl)amino]propyl]-, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | {3-[(2-Aminoethyl)amino]propyl}silanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10987974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-[(2-aminoethyl)amino]propyl]silanetriol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Silanetriol, [3-[(2-aminoethyl)amino]propyl]-, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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